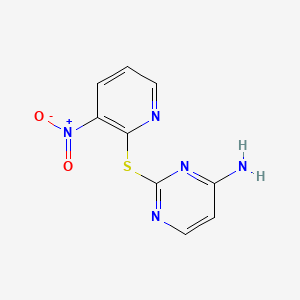
4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)- is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at position 4 and a thioether linkage to a nitropyridine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
The synthesis of 4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)- typically involves the reaction of 2-chloro-4-pyrimidinamine with 3-nitro-2-pyridinethiol under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Analyse Des Réactions Chimiques
4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The thioether linkage can be modified through nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Condensation: The amino group on the pyrimidine ring can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, nucleophiles like alkyl halides, and condensation agents like acetic acid . Major products formed from these reactions include reduced amines, substituted thioethers, and Schiff bases.
Applications De Recherche Scientifique
4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit essential enzymes or disrupt cellular membranes in microorganisms. In cancer research, the compound may act by interfering with cell signaling pathways or inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)- include other pyrimidine derivatives with thioether linkages and nitro groups. These compounds share similar chemical properties and biological activities but may differ in their specific reactivity and potency. Examples of similar compounds include:
- 2-((3-nitro-2-pyridinyl)thio)pyrimidine
- 4-amino-2-(methylthio)pyrimidine
- 2-(4-nitrophenylthio)pyrimidine
The uniqueness of 4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)- lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrimidine derivatives.
Propriétés
Numéro CAS |
73768-46-4 |
|---|---|
Formule moléculaire |
C9H7N5O2S |
Poids moléculaire |
249.25 g/mol |
Nom IUPAC |
2-(3-nitropyridin-2-yl)sulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C9H7N5O2S/c10-7-3-5-12-9(13-7)17-8-6(14(15)16)2-1-4-11-8/h1-5H,(H2,10,12,13) |
Clé InChI |
PRCWVBDBAVJMLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)SC2=NC=CC(=N2)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14156467.png)
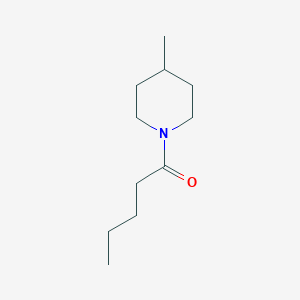
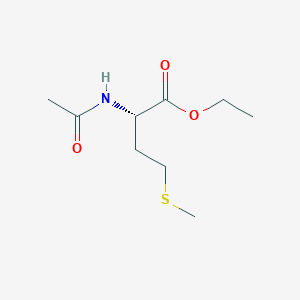

![1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid](/img/structure/B14156487.png)
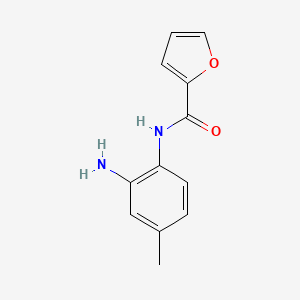
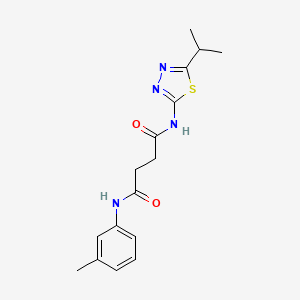
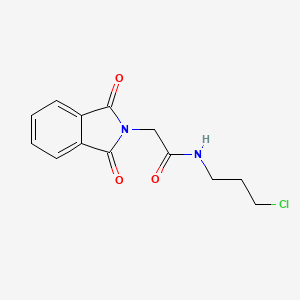
![8-[(2Z)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]-6-hydroxy-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14156521.png)
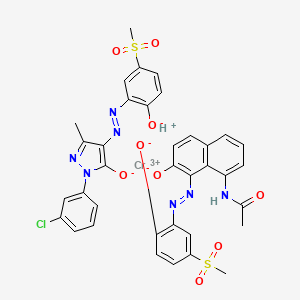

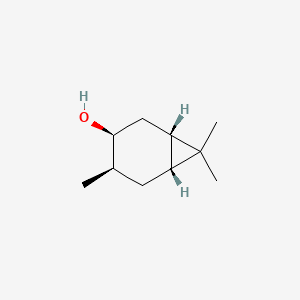

![5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14156550.png)
